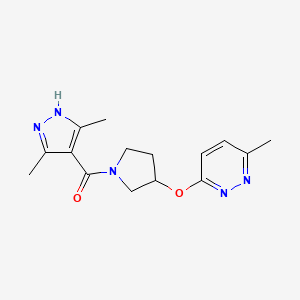

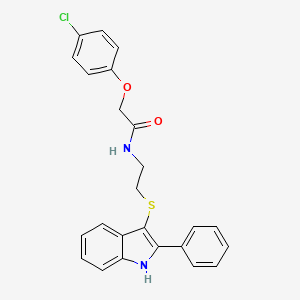

![molecular formula C22H21N5O4 B2550749 2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1185152-96-8](/img/structure/B2550749.png)

2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a derivative of triazoloquinoxaline, a fused tricyclic scaffold that has been studied for its potential as a selective adenosine receptor antagonist. The structure of the compound suggests that it may interact with adenosine receptors, which are implicated in various physiological processes. The presence of a phenoxy substituent and a tetrahydrofuran moiety could influence its binding affinity and selectivity towards different adenosine receptor subtypes.

Synthesis Analysis

The synthesis of related triazoloquinoxaline derivatives has been achieved through a diversified approach using a Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed tandem reaction . This method allows for the rapid assembly of complex tricyclic structures from readily available starting materials. Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with modifications to introduce the specific substituents present in the compound.

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline moiety. The specific compound includes additional structural features such as a phenoxy group and a tetrahydrofuran-2-ylmethyl acetamide, which may affect its molecular interactions. The structure-activity relationship (SAR) studies of similar compounds have shown that different substituents on the phenyl ring and the amino group can significantly impact the binding to adenosine receptors .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinoxaline derivatives can be influenced by the substituents attached to the core structure. The compound contains functional groups such as an oxo moiety and an acetamide, which could participate in various chemical reactions. The literature suggests that modifications at the 4-amino group of the triazoloquinoxaline core can lead to selective adenosine receptor antagonists, indicating that the compound may undergo reactions that enhance its selectivity for specific receptor subtypes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related triazoloquinoxaline derivatives typically exhibit properties that are conducive to their potential biological activity. Factors such as solubility, stability, and lipophilicity are important for the interaction with biological targets. The presence of a tetrahydrofuran moiety in the compound could affect its solubility and overall pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide belongs to a class of compounds with potential in various scientific research applications. A diversified synthesis approach involving Ugi four-component reactions and copper-catalyzed tandem reactions has enabled the rapid access to structurally varied and complex fused tricyclic scaffolds, highlighting the synthetic versatility of compounds within this chemical class (An et al., 2017). Moreover, these compounds' synthesis often involves reactions with amino acid esters, showcasing their potential for further functionalization and exploration in chemical biology and medicinal chemistry (Fathalla, 2015).

Potential Therapeutic Applications

Some derivatives within this compound's family have shown promising biological activities. For example, novel anticonvulsant agents have been synthesized from precursors related to this compound, displaying significant anticonvulsant activities in preliminary evaluations (Alswah et al., 2013). Additionally, derivatives have been investigated for their positive inotropic activity, indicating potential applications in cardiovascular diseases (Zhang et al., 2008).

Antimicrobial and Antifungal Properties

Fused triazolo and ditriazoloquinoxaline derivatives, similar to this compound, have been synthesized and evaluated for antimicrobial and antifungal activity, revealing that some compounds possess potent antibacterial activity compared to standard treatments (Badran et al., 2003).

Antiprotozoal and Antidepressant Potential

Moreover, quinoxaline-oxadiazole hybrids, related structurally to the compound of interest, have shown promising antiprotozoal activities against Trypanosoma cruzi, with lead compounds demonstrating significant efficacy in short-term in vivo models (Patel et al., 2017). Furthermore, some 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been identified as potent and selective adenosine receptor antagonists with potential therapeutic applications as rapid-onset antidepressants (Sarges et al., 1990).

Wirkmechanismus

Target of Action

The primary target of the compound 2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, a process that affects the development and growth of cancerous cells .

Mode of Action

The compound interacts with VEGFR-2, blocking its signaling pathway . This interaction effectively suppresses tumor growth by inhibiting the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones .

Biochemical Pathways

The compound affects the VEGFR-2 signaling pathway, which is a key player in angiogenesis . By inhibiting this pathway, the compound disrupts the supply of nutrients to the tumor cells, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s inhibitory activities towards vegfr-2 and its antiproliferative activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner, induce late apoptosis of A549 cells, and inhibit the expression of c-Met and VEGFR-2 .

Action Environment

The action, efficacy, and stability of 2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide can be influenced by various environmental factors.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c28-19(23-13-16-9-6-12-30-16)14-26-22(29)27-18-11-5-4-10-17(18)24-21(20(27)25-26)31-15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDCEFDWLNLBEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

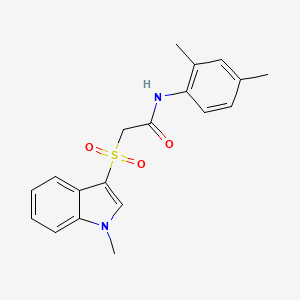

![2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B2550666.png)

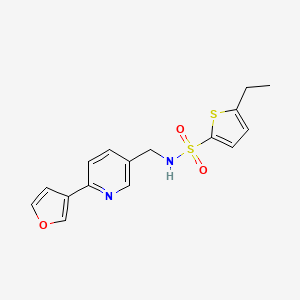

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)

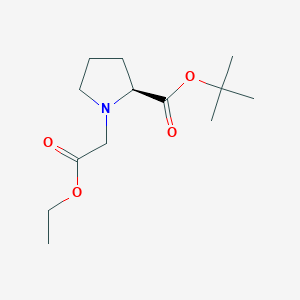

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)

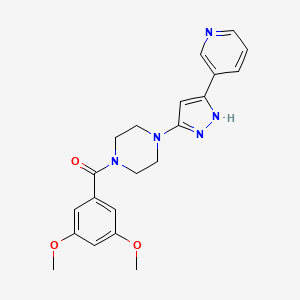

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2550682.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)

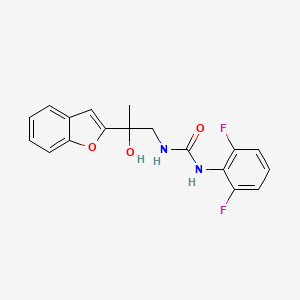

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2550688.png)